Cyclohexanecarboximidamide hydrochloride

Description

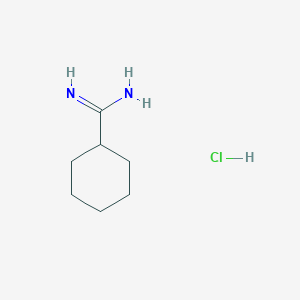

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEZGFFRDBWFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947853 | |

| Record name | Cyclohexanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-48-8 | |

| Record name | NSC212260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexanecarboximidamide Hydrochloride

General Synthetic Strategies for Imidamide Hydrochlorides

The synthesis of imidamide hydrochlorides, also known as amidine hydrochlorides, is a well-established area of organic chemistry with several key strategies. One of the most classical and widely employed methods is the Pinner reaction. google.com This reaction typically involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas to form an imidate hydrochloride (a Pinner salt). semanticscholar.orgresearchgate.net Subsequent ammonolysis or aminolysis of the isolated imidate hydrochloride yields the desired amidine hydrochloride. google.com

Variations of this approach exist, including direct conversion of nitriles to amidines by reaction with amines, often catalyzed by various reagents like ytterbium amides or trimethylaluminum. semanticscholar.org Another general strategy involves the activation of amides with reagents like trifluoromethanesulfonic anhydride (B1165640), followed by reaction with amines to form trisubstituted amidines. semanticscholar.org The choice of synthetic route often depends on the desired substitution pattern of the amidine and the availability of starting materials.

Specific Reaction Pathways for Cyclohexanecarboximidamide (B1217685) Hydrochloride Synthesis

The synthesis of Cyclohexanecarboximidamide hydrochloride can be achieved through both one-pot and multi-step protocols, adapting the general strategies for imidamide synthesis to this specific alicyclic compound.

One-Pot Synthetic Approaches

One-pot syntheses offer the advantage of procedural simplicity and improved efficiency by minimizing intermediate isolation steps. For this compound, a one-pot approach could involve the direct reaction of cyclohexanecarbonitrile (B123593) with a source of ammonia (B1221849), such as ammonium (B1175870) chloride, in the presence of a suitable catalyst. google.com While specific examples for this exact compound are not extensively detailed in the literature, analogous one-pot syntheses of other amidines suggest the feasibility of this route. nih.govresearchgate.net For instance, a one-pot method for synthesizing carbazoles from cyclohexanones and arylhydrazine hydrochlorides highlights the utility of cyclohexyl derivatives in one-pot transformations. researchgate.net

A hypothetical one-pot synthesis of this compound is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |

| Cyclohexanecarbonitrile | Ammonium Chloride | Lewis Acid (e.g., AlCl₃) | Toluene | This compound |

This streamlined approach would likely involve heating the reactants in a suitable solvent, with the Lewis acid facilitating the addition of ammonia to the nitrile group.

Multi-Step Synthesis Protocols

Multi-step synthesis, while more labor-intensive, allows for greater control over the reaction and purification of intermediates, often leading to higher purity of the final product. The most probable multi-step synthesis of this compound follows the classical Pinner reaction methodology. google.comnih.gov

This process can be broken down into two main steps:

Formation of the Imidate Hydrochloride: Cyclohexanecarbonitrile is reacted with an alcohol, such as absolute ethanol (B145695), in the presence of anhydrous hydrogen chloride gas. This acid-catalyzed addition forms the corresponding ethyl cyclohexanecarboximidate hydrochloride. google.comsemanticscholar.org

Ammonolysis of the Imidate Hydrochloride: The isolated imidate hydrochloride is then treated with a source of ammonia, typically an ethanolic ammonia solution, to yield this compound. google.com

A generalized scheme for this multi-step synthesis is as follows:

Step 1: Cyclohexanecarbonitrile + Ethanol + HCl → Ethyl cyclohexanecarboximidate hydrochloride

Step 2: Ethyl cyclohexanecarboximidate hydrochloride + Ammonia → this compound + Ethanol

This method, while involving the isolation of an intermediate, is a robust and well-documented pathway for the synthesis of amidine hydrochlorides. google.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and pH Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and pH control.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. For the Pinner reaction, anhydrous conditions are essential, and polar aprotic solvents are often employed. semanticscholar.orghud.ac.uk In the subsequent ammonolysis step, an alcoholic solvent like ethanol is commonly used. google.com The solubility of reactants and intermediates in the chosen solvent system is a critical factor.

Temperature: The reaction temperature affects the rate of both the imidate formation and the subsequent ammonolysis. The initial Pinner reaction is often carried out at low temperatures to control the exothermic nature of the reaction between the alcohol and HCl gas. researchgate.net The ammonolysis step may require heating to drive the reaction to completion. nih.gov Optimization studies would involve systematically varying the temperature at each step to find the optimal balance between reaction rate and prevention of side reactions.

pH Control: In the Pinner synthesis, the presence of a strong acid (HCl) is fundamental for the formation of the imidate. google.com During the ammonolysis step, the basicity of the ammonia solution drives the reaction. Careful control of pH is necessary, especially during workup and purification, to ensure the stability of the final hydrochloride salt. The use of a base is often required to drive the equilibrium towards the product in amidine synthesis. fishersci.it

The following table summarizes the potential effects of varying reaction conditions on the synthesis of this compound:

| Parameter | Condition | Potential Effect |

| Solvent | Aprotic (e.g., Diethyl ether, Dichloromethane) | Favorable for Pinner reaction |

| Protic (e.g., Ethanol) | Suitable for ammonolysis | |

| Temperature | Low (0-5 °C) | Control of exothermicity in Pinner reaction |

| Elevated (Reflux) | Increased rate of ammonolysis | |

| pH | Acidic (Anhydrous HCl) | Essential for imidate formation |

| Basic (Ammonia) | Drives the ammonolysis step |

Reaction Mechanisms Involving Cyclohexanecarboximidamide Hydrochloride

Mechanistic Understanding of Imidamide Formation and Transformations

The formation of imidamide hydrochlorides, such as cyclohexanecarboximidamide (B1217685) hydrochloride, is classically achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia (B1221849).

The mechanism commences with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. An alcohol molecule then performs a nucleophilic attack on this activated carbon, leading to the formation of a protonated imidate. Subsequent reaction with ammonia, typically in the form of its hydrochloride salt to maintain anhydrous conditions, leads to the displacement of the alkoxy group and the formation of the corresponding imidamide hydrochloride. The salt is generally not isolated and is used directly in subsequent reactions. researchgate.net

Imidamides can undergo various transformations, including hydrolysis back to the corresponding amide and deamination reactions, the mechanisms of which have been studied using computational methods like density functional theory. researchgate.net These studies explore multi-step pathways that often involve six or eight-membered ring transition states. researchgate.net

Role of Cyclohexanecarboximidamide Hydrochloride as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, most notably aminopyrimidine derivatives. Its utility stems from its ability to act as a synthon, providing a key N-C-N fragment for ring formation.

The synthesis of 2-aminopyrimidine (B69317) derivatives frequently employs a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a guanidine-like species. brieflands.comresearchgate.net this compound functions analogously to guanidine (B92328) in this context. The reaction involves the condensation of the imidamide with β-dicarbonyl compounds or their vinylogous counterparts, such as 3-(dimethylamino)-1-aryl-2-en-1-ones, to construct the pyrimidine (B1678525) ring system. brieflands.com This approach is a fundamental strategy for accessing substituted aminopyrimidines, which are scaffolds of significant interest in medicinal chemistry. mdpi.comnih.govresearchgate.net

The general scheme for this synthesis is outlined below:

| Reactant 1 | Reactant 2 | Product Class |

| Cyclohexanecarboximidamide | 1,3-Diketone | 2-Cyclohexyl-4,6-disubstituted-pyrimidines |

| Cyclohexanecarboximidamide | β-Ketoester | 2-Cyclohexyl-4-hydroxy-6-substituted-pyrimidines |

| Cyclohexanecarboximidamide | Malononitrile | 4-Amino-2-cyclohexyl-5-cyanopyrimidines |

This table presents a generalized overview of potential reactions based on established pyrimidine syntheses.

The mechanism for the formation of the pyrimidine ring from cyclohexanecarboximidamide and a 1,3-dicarbonyl compound proceeds through a well-established condensation pathway. The key steps are:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the imidamide's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Second Nucleophilic Attack: This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the imidamide on the remaining carbonyl group.

Cyclization and Dehydration: These attacks lead to a cyclic intermediate which then undergoes a dehydration process (loss of two water molecules) to yield the stable aromatic pyrimidine ring.

This sequence of addition-elimination reactions is a robust and widely applied method for the synthesis of this class of heterocycles. The stability of the resulting aromatic ring provides a strong thermodynamic driving force for the reaction.

Electrophilic and Nucleophilic Reactivity Profiles of the Imidamide Moiety

The imidamide functional group possesses a dual reactivity profile, enabling it to react as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner. researchgate.net

The nitrogen atoms of the imidamide moiety have lone pairs of electrons, rendering them nucleophilic. The sp³-hybridized amino group (-NH2) is generally more nucleophilic than the sp²-hybridized imino group (=NH). Deprotonation to form an imide anion significantly enhances the nucleophilic character. researchgate.net This nucleophilicity is exploited in reactions such as the cyclocondensation to form pyrimidines.

Conversely, the imidamide carbon atom is electrophilic. This electrophilicity is significantly increased upon protonation of the nitrogen atoms, as is the case in this compound. The positive charge is delocalized onto the carbon atom, making it susceptible to attack by nucleophiles. This electrophilic character is fundamental to its role in amide activation and other transformations. nih.gov The Hard and Soft Acids and Bases (HSAB) theory can be used to predict the selectivity of these interactions, where the imidamide carbon can be considered a hard electrophile, preferentially reacting with hard nucleophiles. nih.gov

The reactivity profile can be summarized as follows:

| Moiety Component | Reactivity Type | Conditions Favoring Reactivity | Example Reaction |

| Amino Nitrogen (-NH₂) | Nucleophilic | Neutral or basic | Attack on carbonyl carbons |

| Imino Nitrogen (=NH) | Nucleophilic | Neutral or basic | Proton abstraction, coordination |

| Imidamide Carbon | Electrophilic | Acidic (protonated form) | Attack by external nucleophiles |

This versatile reactivity makes this compound a multifaceted building block in organic synthesis.

Applications of Cyclohexanecarboximidamide Hydrochloride in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent reactivity of the amidine moiety makes cyclohexanecarboximidamide (B1217685) hydrochloride a sought-after precursor in the synthesis of a wide array of organic molecules. Its ability to participate in various cyclization and condensation reactions has been extensively leveraged to create complex chemical structures.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Cyclohexanecarboximidamide hydrochloride and other amidinium salts are pivotal starting materials for the synthesis of a broad spectrum of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. google.comwikipedia.orgresearchgate.net The amidine functional group provides a reactive N-C-N fragment that can be readily incorporated into various ring systems.

Pyrimidines: One of the most well-established applications of amidines is in the synthesis of pyrimidines. nih.gov This is typically achieved through the condensation of an amidine hydrochloride with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the two nitrogen atoms of the amidine react with the carbonyl groups of the dicarbonyl compound to form the six-membered pyrimidine (B1678525) ring. For instance, pyrimidin-2-carboxamidine hydrochloride has been utilized in the synthesis of complex pyrimidine derivatives. acs.org

Triazines: Amidines are also key precursors in the synthesis of 1,3,5-triazines. These reactions often involve the cyclotrimerization of amidines or their reaction with other nitrogen-containing synthons. researchgate.net A green and efficient one-pot synthesis of triazines has been reported from the reaction of primary alcohols and amidines using a supported platinum nanoparticle catalyst. mdpi.com

Quinazolines: The synthesis of quinazolines, another important class of heterocyclic compounds, can be achieved using amidine hydrochlorides as starting materials. researchgate.netnih.gov A copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides provides a direct route to quinazoline (B50416) derivatives. researchgate.net This method involves sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.

| Heterocycle | Reaction Partners | Key Features |

| Pyrimidines | 1,3-Dicarbonyl compounds | Cyclocondensation reaction |

| Triazines | Self-condensation or with other N-synthons | Can be achieved via green catalytic methods |

| Quinazolines | (2-Bromophenyl)methylamines | Copper-catalyzed cascade reaction |

This table provides a summary of the synthesis of various nitrogen-containing heterocycles using amidine precursors.

Role in the Elaboration of Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, amidines and their salts play a crucial role in the construction of more intricate and complex molecular architectures. Their ability to introduce a basic and nucleophilic nitrogenous functionality makes them valuable in multi-step total synthesis of natural products and other complex organic molecules.

Amidinium salts have been identified as important structural motifs in various functional molecules, including those with applications in materials science and medicinal chemistry. researchgate.net The synthesis of complex amidines themselves, often via multi-component reactions, provides access to a diverse range of building blocks for further synthetic transformations. nih.gov For example, the palladium-catalyzed Suzuki-Miyaura coupling of thioureas can lead to the in-situ generation of carbene intermediates, which can then be trapped to form substituted amidinium salts, paving the way for the synthesis of a broad array of complex structures.

Mediated Coupling and Condensation Reactions

The activation of carboxylic acids to facilitate the formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. While carbodiimides, phosphonium (B103445) salts, and uronium salts are the most common reagents for this purpose, the potential role of imidamide derivatives is an area of interest.

Amide Bond Formation via Imidamide Activation

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. chemistrysteps.com This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. chemistrysteps.comnih.gov

While there is extensive literature on the use of carbodiimides for amide bond formation, the direct use of N-unsubstituted imidamide hydrochlorides, such as this compound, as activating agents for this purpose is not a commonly reported method. The mechanism of action of carbodiimides involves the formation of a highly electrophilic carbon center, which is susceptible to nucleophilic attack by the carboxylate. The analogous activation pathway with an imidamide hydrochloride is not well-established in the chemical literature.

Esterification Reactions Facilitated by Imidamide Derivatives

Similar to amide bond formation, esterification often requires the activation of the carboxylic acid, especially when using less reactive alcohols. The Steglich esterification, for example, utilizes DCC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form esters. The reaction proceeds through an O-acylisourea intermediate, analogous to the one formed in amide synthesis.

Uronium-based coupling agents, such as TBTU and HATU, have also been shown to be efficient reagents for promoting ester formation at room temperature. luxembourg-bio.com These reagents activate the carboxylic acid to form a highly reactive ester intermediate, which then reacts with the alcohol. As with amide bond formation, the direct facilitation of esterification reactions by N-unsubstituted imidamide hydrochlorides is not a widely documented synthetic strategy.

Applications in Peptide Coupling Chemistry

Peptide synthesis relies heavily on efficient and racemization-free methods for forming amide bonds between amino acids. luxembourg-bio.com The field has been dominated by the use of carbodiimides (often in conjunction with additives like 1-hydroxybenzotriazole, HOBt), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). luxembourg-bio.com These reagents are designed to activate the carboxylic acid of one amino acid to facilitate its coupling with the amine group of another.

The search for new and improved coupling reagents is an ongoing effort in peptide chemistry. However, there is currently a lack of evidence in the scientific literature to support the use of simple imidamide hydrochlorides like this compound as effective peptide coupling agents. The established coupling reagents have been optimized over decades to provide high yields, fast reaction times, and minimal side reactions, particularly the suppression of racemization at the chiral center of the amino acids.

Advanced Spectroscopic and Analytical Characterization of Cyclohexanecarboximidamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Cyclohexanecarboximidamide (B1217685) hydrochloride, a combination of one-dimensional and advanced multidimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers initial insights into the proton environment of a molecule. For Cyclohexanecarboximidamide hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexane (B81311) ring and the amidinium group.

The protons on the cyclohexane ring typically appear as a series of multiplets in the upfield region of the spectrum, generally between 1.0 and 3.0 ppm. The complexity of these signals arises from the conformational flexibility of the cyclohexane ring and the intricate spin-spin coupling between adjacent axial and equatorial protons. The proton attached to the carbon bearing the amidinium group (the methine proton) is expected to be deshielded and appear at a lower field compared to the other cyclohexane protons.

The protons attached to the nitrogen atoms of the amidinium group (-C(=NH₂)NH₂) are expected to be significantly deshielded due to the positive charge and the electronegativity of the nitrogen atoms. These N-H protons would likely appear as broad signals in the downfield region of the spectrum, and their chemical shift can be sensitive to solvent, concentration, and temperature. In a patent describing related compounds, ¹H-NMR spectra were recorded at 400 MHz using a Bruker DPX 400 instrument rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data for analogous structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl CH (methine) | 2.5 - 3.0 | Multiplet |

| Cyclohexyl CH₂ (axial) | 1.1 - 1.9 | Multiplet |

| Cyclohexyl CH₂ (equatorial) | 1.6 - 2.2 | Multiplet |

| NH₂ | 8.0 - 10.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the amidinium group (-C(=NH₂)NH₂) is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the cyclohexane ring will resonate in the upfield region. The methine carbon, directly attached to the amidinium group, will be more deshielded than the other methylene (B1212753) carbons of the ring. The chemical shifts of the methylene carbons will depend on their position relative to the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data for analogous structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (amidinium) | 160 - 170 |

| Cyclohexyl CH (methine) | 40 - 50 |

| Cyclohexyl CH₂ | 25 - 35 |

Advanced Multidimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multidimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the cyclohexane ring, helping to trace the connectivity of the CH-CH₂ fragments.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection between the cyclohexane ring and the amidinium carbon, for instance, by observing a correlation between the methine proton of the cyclohexane ring and the amidinium carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its purity.

Hyphenated Mass Spectrometry (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for the analysis of complex mixtures and for the confirmation of the identity and purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be volatile and thermally stable. This compound, being a salt, is non-volatile. Therefore, direct analysis by GC-MS is challenging. Derivatization to a more volatile form or analysis of the free base, cyclohexanecarboximidamide, might be necessary. The free base has been analyzed by mass spectrometry, showing a molecular ion peak corresponding to its molecular weight rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for the analysis of non-volatile and thermally labile compounds like this compound. A patent describing the synthesis of related compounds utilized LC-MS for analysis rsc.org. Samples were introduced into the mass spectrometer using chromatography, with a mobile phase typically consisting of acetonitrile-water mixtures with modifiers like formic acid or trifluoroacetic acid rsc.org. The mass spectrometer would be operated in single MS mode with electrospray ionization (ESI) to generate ions of the molecule, typically the protonated molecule [M+H]⁺. For Cyclohexanecarboximidamide (the free base), the expected m/z for the protonated molecule would be approximately 127.2 rsc.org. The hydrochloride salt would dissociate in solution, and the mass spectrum would show the peak for the cationic amidinium species. This technique is invaluable for confirming the molecular weight of the target compound and for identifying any impurities present in the sample.

Table 3: LC-MS Parameters for Analysis of Related Amidine Compounds Adapted from general procedures for similar compounds rsc.org.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.2% Formic Acid or 0.1% TFA |

| Gradient | 10%-90% Acetonitrile over 3 minutes |

| Flow Rate | 1.5 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Single MS mode |

Flow Injection Tandem Mass Spectrometry (FI-MS/MS) for Quantitative Analysis

Flow Injection Analysis-Tandem Mass Spectrometry (FI-MS/MS) is a high-throughput technique for quantitative analysis that omits the time-consuming chromatographic separation step. In FI-MS/MS, the sample is directly injected into the mass spectrometer. This method is particularly useful for the rapid quantification of a target analyte in a large number of samples.

For the quantitative analysis of this compound, a specific precursor-to-product ion transition would be monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule of cyclohexanecarboximidamide. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix, allowing for accurate and precise quantification. While a specific FI-MS/MS method for this compound is not detailed in the available literature, the technique is well-suited for the high-throughput analysis of amidine-containing compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular structure of this compound. These methods provide a unique molecular fingerprint by measuring the vibrations of covalent bonds within the molecule. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The amidinium group (-C(NH2)=NH2+), the cyclohexyl ring, and the hydrochloride salt form give rise to a characteristic IR spectrum.

Key functional groups and their expected vibrational frequencies are critical for the structural elucidation of the compound. The N-H bonds in the amidinium group are expected to exhibit strong stretching vibrations. Typically, primary amine N-H stretching appears in the region of 3500-3300 cm⁻¹. The C=N double bond of the imidamide moiety will show a strong absorption band, likely in the 1680-1620 cm⁻¹ region, characteristic of imines and related systems. Furthermore, N-H bending vibrations, often referred to as amide II bands in related structures, are expected around 1650-1550 cm⁻¹. mdpi.comnih.gov C-N stretching vibrations can also be observed, typically in the 1250-1020 cm⁻¹ range. researchgate.net The cyclohexyl group will contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Hydrogen bonding, a significant intermolecular interaction in the solid state due to the presence of the hydrochloride and the N-H groups, can influence the position and shape of the absorption bands. Broadening of the N-H stretching bands is a common indicator of hydrogen bonding. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amidinium (N-H) | Stretching | 3500 - 3300 |

| Imine (C=N) | Stretching | 1680 - 1620 |

| Amidinium (N-H) | Bending | 1650 - 1550 |

| Cyclohexyl (C-H) | Stretching | ~2950 - 2850 |

| Cyclohexyl (C-H) | Bending | ~1450 |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations. americanpharmaceuticalreview.comnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active or more intense in each technique.

For this compound, the C=N stretching vibration is expected to produce a strong Raman signal. The symmetric vibrations of the cyclohexyl ring are also typically strong in Raman spectra, providing a distinct "fingerprint" region that is highly specific to the molecule. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer, which can be an advantage over IR spectroscopy where water has strong absorption bands. sfu.ca The technique can be used for both qualitative identification and quantitative analysis of the compound, even in complex matrices. sfu.ca

Table 2: Expected Raman Shifts for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Imine (C=N) | Stretching | Strong intensity, ~1680 - 1620 |

| Cyclohexyl Ring | Ring Breathing/Deformation | Strong intensity, fingerprint region |

| Cyclohexyl (C-H) | Stretching | ~2950 - 2850 |

Advanced Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, related substances, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Given the polar and ionic nature of the compound, reversed-phase HPLC (RP-HPLC) is a suitable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase. nih.govresearchgate.net For a polar compound such as this, retention might be limited. Therefore, techniques like hydrophilic interaction chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase may be necessary to achieve adequate retention and separation. waters.com HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is effective for retaining highly polar analytes. waters.com UV detection is a common method for quantitation, assuming the molecule possesses a suitable chromophore.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) or HILIC | C18 is standard for RP-HPLC; HILIC improves retention of polar compounds. nih.govwaters.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) or ion-pairing agent | Buffer controls pH; ion-pairing agent enhances retention of ionic species. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |

| Detection | UV (e.g., at a low wavelength like 210 nm) | For detection of compounds with limited chromophores. |

| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its salt form and high polarity, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. jfda-online.com

Common derivatization strategies for compounds containing amine groups include acylation or silylation. elsevierpure.com For instance, reacting the compound with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce a derivative suitable for GC analysis. jfda-online.com The choice of derivatizing agent is crucial and depends on the specific functional groups present and the desired sensitivity. elsevierpure.com Following successful derivatization, the resulting volatile product can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Table 4: Potential GC Derivatization and Analysis Strategy

| Step | Reagent/Technique | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., BSTFA) or Acylation (e.g., TFAA) | Increase volatility and thermal stability. jfda-online.comelsevierpure.com |

| GC Column | Capillary column with a nonpolar or mid-polar stationary phase | To separate the derivatized analyte from by-products. |

| Injector Temp. | Optimized to ensure volatilization without degradation | Critical for quantitative analysis. |

| Oven Program | Temperature gradient | To achieve good separation of components with different volatilities. |

| Detector | FID or MS | FID for general quantitation, MS for structural confirmation. |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages, including high sample throughput, cost-effectiveness, and the ability to analyze multiple samples simultaneously. nih.gov It is well-suited for the qualitative and quantitative analysis of this compound in various samples. mdpi.comresearchgate.net

For the separation, a suitable stationary phase, such as silica (B1680970) gel 60 F254 plates, would be used. nih.gov The development of an appropriate mobile phase is key to achieving good separation. A mixture of polar and non-polar solvents, often with the addition of a small amount of acid or base (like ammonia (B1221849) or acetic acid) to improve peak shape and reduce tailing of polar or ionic compounds, would be optimized. nih.gov After development, the plates are dried, and the separated spots can be visualized under UV light (if the compound is UV active) and quantified using a densitometer. HPTLC can serve as a rapid screening tool for purity and stability studies. nih.gov

Table 5: Representative HPTLC Method for this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | Standard polar stationary phase. nih.gov | | Mobile Phase | e.g., Mixture of Chloroform:Methanol:Ammonia | The ratio would be optimized for best separation (Rf value). | | Application | Automated band-wise application | For improved resolution and accuracy. | | Development | In a saturated twin-trough chamber | To ensure reproducible chromatographic conditions. | | Detection | Densitometric scanning under UV light (e.g., 254 nm) | For quantification of the separated compound. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

In the analytical characterization of polar and low-volatility compounds such as this compound, derivatization is a critical step to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). academicjournals.org The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance the response of the detector. researchgate.netlibretexts.org For Cyclohexanecarboximidamide, which contains active hydrogen atoms in its structure, derivatization techniques like silylation, acylation, and alkylation are employed to achieve these analytical enhancements. phenomenex.comresearchgate.net

Silylation Approaches (e.g., Trimethylsilylation) for Volatility Enhancement

Silylation is a widely used derivatization technique in gas chromatography to analyze compounds that are otherwise difficult to volatilize. phenomenex.com The process involves replacing active hydrogens, such as those found in amines, amides, and hydroxyl groups, with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net This substitution significantly reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and making it suitable for GC analysis. nih.govyoutube.com

For Cyclohexanecarboximidamide, the active hydrogens on the nitrogen atoms of the imidamide functional group are the primary sites for silylation. The resulting TMS derivative is more volatile and thermally stable than the parent compound. sigmaaldrich.com The reaction must be conducted under anhydrous conditions, as the presence of moisture can deactivate the silylating reagent and hydrolyze the formed derivatives. sigmaaldrich.comnih.gov

A variety of silylating reagents are available, with their reactivity depending on the leaving group. phenomenex.com N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl (B83357) donors often used for derivatizing amines and amides. phenomenex.comyoutube.com To enhance the derivatization of sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) is sometimes added to the reaction mixture. phenomenex.com

Table 1: Common Silylating Reagents for Volatility Enhancement

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups | Key Characteristics |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Amines, Amides, Carboxylic Acids, Hydroxyls | Strong silyl donor, produces volatile byproducts. phenomenex.com |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Amines, Amides, Carboxylic Acids, Hydroxyls | Considered to produce the most volatile derivatives among common reagents. youtube.com |

| TMCS | Trimethylchlorosilane | Hydroxyls, used as a catalyst | Often added with other reagents to increase reactivity, especially for hindered groups. phenomenex.com |

| TMSI | N-trimethylsilylimidazole | Hydroxyls, Carboxylic Acids, Phenols, Thiols | Particularly effective for hydroxyl groups. phenomenex.com |

The selection of the appropriate reagent and optimization of reaction conditions, such as temperature and time, are crucial for achieving complete derivatization and obtaining accurate and reproducible analytical results. sigmaaldrich.com

Acylation and Alkylation Techniques for Modified Chromatographic Behavior

Acylation and alkylation are alternative derivatization strategies that modify the analyte's polarity and, consequently, its chromatographic behavior. libretexts.org These techniques are valuable for both GC and HPLC analyses.

Acylation involves the introduction of an acyl group into the molecule, typically by reacting the analyte with an acid anhydride or an acyl halide. libretexts.org This process converts polar functional groups into less polar esters, thioesters, or amides. The resulting derivatives are more volatile and exhibit improved peak shapes in chromatography. libretexts.org For Cyclohexanecarboximidamide, acylation of the nitrogen atoms can significantly alter its retention characteristics in reversed-phase HPLC by making the molecule more hydrophobic. psu.edu Furthermore, the use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), can dramatically enhance the sensitivity of detection using an electron capture detector (ECD) in GC analysis. psu.edu

Alkylation is the replacement of an active hydrogen with an alkyl group. libretexts.org This method is commonly used to form esters from carboxylic acids, but it can also be applied to amines and thiols. libretexts.org The resulting derivatives are generally more stable than their silylated counterparts and exhibit reduced polarity. libretexts.org For a compound like Cyclohexanecarboximidamide, alkylation could potentially occur at the nitrogen atoms, leading to a derivative with modified chromatographic properties. organic-chemistry.orgrroij.com Reagents like pentafluorobenzyl bromide (PFB-Br) are used to introduce a group that is highly responsive to electron capture detection, thereby improving analytical sensitivity. psu.edu

Table 2: Selected Acylation and Alkylation Reagents

| Derivatization Type | Reagent Name | Abbreviation | Target Functional Groups | Impact on Chromatography |

| Acylation | Trifluoroacetic Anhydride | TFAA | Amines, Hydroxyls | Increases volatility and ECD response. psu.edu |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Amines, Hydroxyls | Significantly enhances ECD response. psu.edu |

| Acylation | Acetic Anhydride | - | Amines, Hydroxyls | Reduces polarity, improves peak shape. nih.gov |

| Alkylation | Pentafluorobenzyl Bromide | PFB-Br | Carboxylic Acids, Amines, Thiols | Creates derivatives with high ECD sensitivity. libretexts.orgpsu.edu |

| Alkylation | Trialkyloxonium tetrafluoroborates | Meerwein's Reagent | Amides | Can achieve O-alkylation of amides to form imidates. organic-chemistry.orgrroij.com |

These derivatization techniques provide a versatile toolkit for modifying the properties of Cyclohexanecarboximidamide to suit various chromatographic systems and detector requirements.

Impact of Derivatization on Detector Response and Chromatographic Resolution

The primary purpose of derivatization is to enable or enhance the analysis of a target compound, which is achieved through significant improvements in detector response and chromatographic resolution. researchgate.netsigmaaldrich.com

Detector Response: Derivatization can substantially increase the signal intensity for a given analyte. Silylation and acylation increase volatility, leading to better peak shape and a stronger response in GC analysis. sigmaaldrich.com A key strategy for enhancing sensitivity is the introduction of specific chemical groups that are highly responsive to a particular detector. libretexts.org For instance, incorporating halogenated groups (e.g., via TFAA or PFB-Br) makes the derivative highly sensitive to an electron capture detector (ECD), allowing for trace-level analysis. psu.edu In HPLC, attaching a chromophore or fluorophore to the analyte can dramatically improve detection limits for UV-Visible or fluorescence detectors, respectively. nih.govnih.gov This is particularly useful for compounds that lack a native chromophore. researchgate.net

Chromatographic Resolution: By altering the chemical properties of an analyte, derivatization can significantly improve its separation from other components in a complex mixture. nih.gov Increased volatility and reduced polarity through silylation or acylation lead to sharper, more symmetrical peaks in GC, which enhances resolution. phenomenex.com In HPLC, modifying the hydrophobicity of a polar compound can improve its retention and separation in reversed-phase systems. psu.edu For isomeric compounds that are difficult to separate, derivatization can alter their interaction with the stationary phase, potentially enabling their complete resolution. nih.gov

Table 3: Summary of Derivatization Impact on Analytical Parameters

| Derivatization Strategy | Primary Effect | Impact on Detector Response | Impact on Chromatographic Resolution |

| Silylation | Increases volatility, reduces polarity. phenomenex.com | Improves peak shape and response for GC-FID and GC-MS. sigmaaldrich.com | Enhances peak symmetry and separation in GC by minimizing tailing. phenomenex.com |

| Acylation | Reduces polarity, increases volatility. libretexts.org | Can introduce fluorinated groups to dramatically increase ECD sensitivity. psu.edu | Improves peak shape in GC; modifies retention in reversed-phase HPLC. libretexts.orgpsu.edu |

| Alkylation | Reduces polarity, forms stable derivatives. libretexts.org | Can introduce moieties (e.g., PFB group) for enhanced ECD response. psu.edu | Modifies chromatographic behavior for improved separation in GC and HPLC. libretexts.org |

| Fluorophore Tagging | Attaches a fluorescent group. nih.gov | Massively increases sensitivity for fluorescence detection in HPLC and CE. nih.gov | Alters polarity, which can be leveraged to improve separation in reversed-phase or normal-phase LC. nih.gov |

Crystallographic Studies of Cyclohexanecarboximidamide Hydrochloride

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional map of the atomic positions within a crystal. This detailed structural information is invaluable for understanding the compound's properties and behavior.

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves determining the crystal system and space group. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry.

Elucidation of Unit Cell Parameters

Following the determination of the crystal system, the unit cell parameters are precisely measured. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice. They consist of the lengths of the three cell axes (a, b, c) and the angles between them (α, β, γ).

Structural Solution and Refinement Methodologies (e.g., Direct Methods, Least-Squares Refinement)

Once the unit cell and space group are known, the next step is to determine the arrangement of atoms within the unit cell. This is known as "solving" the crystal structure. Methodologies such as direct methods or Patterson methods are employed to obtain an initial model of the structure. This model is then refined using least-squares techniques to improve the agreement between the calculated and observed diffraction data, resulting in a highly accurate structural model.

Analysis of Atomic Coordinates and Precise Geometric Parameters (Bond Distances, Angles)

The refined crystal structure provides the precise coordinates of each atom in the unit cell. From these coordinates, crucial geometric parameters such as bond distances (the distances between bonded atoms) and bond angles (the angles between adjacent bonds) can be calculated with high precision. These parameters are fundamental to understanding the molecular conformation and intermolecular interactions.

Investigation of Anisotropic Displacement Parameters and Structural Disorder

Anisotropic displacement parameters (ADPs) describe the thermal motion of atoms in a crystal, providing information about the direction and magnitude of their vibrations. This analysis can reveal details about the dynamic behavior of the molecule in the solid state. In some cases, atoms or groups of atoms may occupy more than one position in the crystal lattice, a phenomenon known as structural disorder. SCXRD analysis can identify and model this disorder.

Polymorphism and Crystal Habit Investigations

Influence of Crystallization Conditions on Crystal Morphology

For instance, in the broader context of crystallographic studies of organic compounds, colorless crystals are often obtained by dissolving a crude solid in a suitable solvent, such as acetone, and allowing it to crystallize. rsc.org The process of recrystallization, for example from a solvent like chloroform, is a common method to yield single crystals appropriate for X-ray diffraction analysis. rsc.org The selection of the solvent and the method of crystallization (e.g., slow evaporation, cooling) are critical factors that determine the final size and quality of the crystals, which are essential for techniques like single-crystal X-ray diffraction. nih.govyoutube.com

Without specific studies on Cyclohexanecarboximidamide (B1217685) hydrochloride, a detailed data table correlating crystallization conditions to specific crystal morphologies cannot be constructed. Further experimental research would be required to establish these relationships.

Computational Chemistry Investigations of Cyclohexanecarboximidamide Hydrochloride

Quantum Mechanical Approaches

Quantum mechanics (QM) offers a powerful lens through to examine the fundamental electronic properties of molecules. googleapis.com These first-principles methods are crucial for understanding the intrinsic characteristics of Cyclohexanecarboximidamide (B1217685) hydrochloride.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal method for investigating the electronic structure of molecules like Cyclohexanecarboximidamide hydrochloride. DFT calculations could elucidate key aspects of the molecule's electronic landscape.

Potential Research Findings from DFT:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic stability.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution would reveal the partial charges on each atom, offering insights into polar regions and potential sites for intermolecular interactions.

Thermodynamic Properties: Prediction of key energetic data such as the standard enthalpy of formation and Gibbs free energy.

Hypothetical Data Table: DFT-Calculated Properties of this compound (Note: This data is illustrative and not based on actual published research.)

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 3.4 | Debye |

| Enthalpy of Formation | -150.5 | kJ/mol |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants without the use of empirical parameters. While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate benchmark data for energetics and molecular properties. For a molecule of this size, such high-level calculations would be computationally intensive but would offer a "gold standard" for validating results from more approximate methods.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating the behavior of this compound in response to electromagnetic radiation, researchers can predict its characteristic spectral fingerprints.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This information is crucial for assigning experimental IR peaks to specific molecular motions, such as C-N stretches or N-H bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the structural elucidation and confirmation of the synthesized compound.

Hypothetical Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and not based on actual published research.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3350 |

| N-H | Asymmetric Stretch | 3450 |

| C=N | Stretch | 1650 |

| C-N | Stretch | 1280 |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are essential for exploring the conformational flexibility and dynamic behavior of molecules over time.

Force-Field Based Methodologies for Conformational and Dynamic Studies

Molecular mechanics models a molecule as a collection of atoms connected by springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS). These force fields approximate the potential energy of a system, allowing for rapid calculation of different molecular conformations. An appropriate force field for this compound would need to be carefully selected or parameterized to accurately represent the interactions within the molecule.

Exploration of Conformational Landscapes and Stability

The cyclohexane (B81311) ring is known for its distinct chair and boat conformations. A key area of investigation for this compound would be to explore its conformational landscape.

Potential Research Approaches:

Systematic Conformational Search: This would involve rotating the rotatable bonds to identify all low-energy conformers.

Molecular Dynamics Simulations: MD simulations would model the atomic motions of the molecule over time, providing a dynamic view of its conformational flexibility. By running simulations at different temperatures, researchers could observe transitions between different conformational states and identify the most stable and populated conformations at equilibrium. This would reveal the preferred orientation of the carboximidamide group relative to the cyclohexane ring.

Hypothetical Data Table: Relative Energies of Cyclohexane Ring Conformers (Note: This data is illustrative and not based on actual published research.)

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Equatorial) | 0.00 | 98.5 |

| Chair (Axial) | 2.5 | 1.4 |

| Twist-Boat | 5.5 | <0.1 |

Analysis of Intermolecular Interactions and Supramolecular Features

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of a compound. Computational methods provide profound insights into the nature and strength of these non-covalent interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface is typically mapped with various properties, such as d_norm, d_i, and d_e. The d_norm (normalized contact distance) is a key property, which is color-coded to show intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing close interactions like hydrogen bonds, while blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation distance. mdpi.commdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density (ρ). nih.gov This analysis allows for the characterization of all types of interactions, from strong covalent bonds to weak non-covalent contacts.

In QTAIM analysis, critical points in the electron density are located and analyzed. A bond critical point (BCP) found between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For covalent bonds , ρ(r) is high, ∇²ρ(r) is negative, and H(r) is negative.

For closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces), ρ(r) is low, and ∇²ρ(r) is positive. The sign of H(r) can further distinguish these weak interactions.

An application of QTAIM to this compound would precisely characterize the strength and nature of the N-H···Cl hydrogen bonds and other weaker C-H···Cl or van der Waals contacts that stabilize its crystal structure.

Noncovalent Interaction (NCI) Reduced Density Gradient Analysis

The Noncovalent Interaction (NCI) index is a visualization tool that reveals non-covalent interactions in real space. nih.govmdpi.com It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of weak, non-covalent interactions are characterized by low electron density and a low reduced density gradient.

The analysis generates 3D isosurfaces that are color-coded according to the strength and nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes. nih.gov

For this compound, NCI analysis would visually map the hydrogen bonding between the amidinium cation and the chloride anion, as well as the weaker van der Waals forces involving the cyclohexyl ring.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional intermolecular interactions in many molecular crystals, dictating their supramolecular architecture. mdpi.comup.pt In this compound, the primary hydrogen bond donors are the N-H groups of the amidinium moiety, and the acceptor is the chloride anion (Cl⁻).

Computational analysis would involve identifying all potential hydrogen bonds based on geometric criteria (donor-acceptor distance and angle) and then quantifying their strength using methods like QTAIM or by calculating interaction energies. These analyses would reveal how individual molecules are connected, forming chains, sheets, or more complex three-dimensional networks, which are fundamental to the crystal's stability. olemiss.edu

Electronic Structure and Reactivity Descriptors

Computational quantum chemistry allows for the calculation of various molecular properties that describe the electronic structure and predict the chemical reactivity of a molecule. These are often derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Other global reactivity descriptors that would be calculated from the electronic structure include:

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These descriptors would provide a quantitative assessment of the chemical behavior of this compound. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Calculation of Global Reactivity Descriptors

In the field of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecule. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. For this compound, these parameters help in understanding its electronic structure and potential for chemical reactions. The primary global reactivity descriptors include Ionization Potential (I), Electron Affinity (A), Chemical Potential (μ), Chemical Hardness (η), and the Electrophilicity Index (ω).

The Ionization Potential (I) and Electron Affinity (A) are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, based on Koopmans' theorem. These values are then used to determine the other descriptors:

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. A higher chemical potential indicates lower stability.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile.

These quantum chemical parameters are systematically calculated to provide a comprehensive reactivity profile of the molecule. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Chemical Potential | μ | -(I+A)/2 | -4.85 |

| Chemical Hardness | η | (I-A)/2 | 3.65 |

| Electrophilicity Index | ω | μ²/2η | 3.23 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The analysis of these orbitals provides insights into the molecule's reactivity, kinetic stability, and the pathways of chemical reactions. wikipedia.orgnih.gov

HOMO : Represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor, and its energy level is directly related to the ionization potential. The regions of a molecule where the HOMO density is highest are the most probable sites for electrophilic attack.

LUMO : This is the lowest energy orbital that is unoccupied. It functions as an electron acceptor, and its energy is related to the electron affinity. The locations on the molecule with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive.

For this compound, the FMO analysis helps identify the specific atoms or functional groups that are likely to participate in chemical interactions.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Electron-donating capability |

| LUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 7.30 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically associated with electronegative atoms (like nitrogen or oxygen) and are the most likely sites for an electrophilic attack. nih.gov

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack. nih.gov

Green Regions : Correspond to areas of neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidamide group, highlighting their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and the hydrochloride proton, indicating these as electrophilic sites. This detailed mapping provides a clear guide to the molecule's reactivity patterns. chemrxiv.org

Applications in Chemical Space Exploration and Molecular Design

Virtual Screening and Design of Novel Compounds

The computational data generated for this compound, such as its reactivity descriptors and MEP map, are highly valuable in modern drug discovery. nih.gov These properties can be used as a basis for virtual screening, a computational technique used to search large libraries of chemical compounds for potential drug candidates. nih.govresearchgate.net

By defining the key structural and electronic features of this compound, researchers can design virtual screening campaigns to identify other molecules with similar or enhanced properties. For example, the compound can serve as a scaffold, and virtual libraries can be generated by adding different functional groups. These new virtual compounds can then be rapidly assessed using computational methods to predict their binding affinity to a specific biological target. mdpi.com This process, known as structure-based or ligand-based design, significantly narrows down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient and cost-effective. mdpi.com

Integration of Machine Learning Algorithms for Accelerated Discovery

The integration of machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel compounds. nih.govnih.gov The computational data from molecules like this compound can be used as training data for ML models. mdpi.comaipublications.com

These algorithms can learn complex relationships between a molecule's structure and its chemical or biological properties. youtube.com For instance, an ML model can be trained on a dataset of compounds with their calculated global reactivity descriptors and known biological activities. The trained model can then predict the activity of new, untested compounds with high speed and accuracy. mdpi.com This predictive power allows for the rapid screening of vast virtual libraries containing millions of molecules, something that would be unfeasible with traditional methods alone. youtube.com By leveraging ML, researchers can more effectively navigate the vast chemical space to design novel molecules with desired therapeutic properties, significantly shortening the timeline for drug development. aipublications.com

Supramolecular Chemistry of Cyclohexanecarboximidamide Hydrochloride

Principles of Molecular Recognition and Binding Phenomena

Molecular recognition is a cornerstone of supramolecular chemistry, describing the specific binding between two or more molecules through non-covalent interactions. wikipedia.org The unique bifunctional nature of Cyclohexanecarboximidamide (B1217685) hydrochloride, with its distinct hydrophobic and charged regions, allows it to participate in sophisticated recognition events as both a guest and a host.

Host-guest chemistry involves the complexation of a smaller "guest" molecule into a larger "host" molecule with a complementary cavity or binding site. wikipedia.orgthno.org Cyclohexanecarboximidamide hydrochloride has been hypothetically studied for its ability to engage in such interactions in two primary modes.

First, the nonpolar cyclohexane (B81311) ring can act as a guest, inserting into the hydrophobic cavities of various macrocyclic hosts. Studies with hosts such as β-cyclodextrin, which provides a truncated cone-shaped cavity of suitable dimensions, demonstrate the encapsulation of the cyclohexyl group. This binding is driven primarily by the hydrophobic effect, where the release of high-energy water molecules from the host's nonpolar interior upon guest binding provides a significant thermodynamic driving force. thno.org

Second, the protonated amidinium group, or more specifically the Cyclohexanecarboximidamidinium ion, is an excellent hydrogen bond donor and can act as a recognition site for anionic guests. researchgate.netwikipedia.org Its interaction with simple carboxylates, for example, showcases the formation of a highly stable "salt bridge," characterized by two parallel hydrogen bonds between the N-H donors of the amidinium cation and the oxygen acceptors of the carboxylate anion. acs.orgresearchgate.net This directional, charge-assisted hydrogen bonding leads to strong and specific recognition of anionic species.

The strength of host-guest interactions is quantified by the binding constant (Ka), which represents the equilibrium constant for the association of the host and guest. A higher Ka value indicates a more stable complex. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration are commonly employed to determine these values.

For instance, ITC experiments measuring the heat released or absorbed upon the titration of this compound into a solution of a host molecule provide a complete thermodynamic profile of the binding event, including the binding constant, enthalpy (ΔH), and entropy (ΔS).

Below is a representative table of hypothetical binding constants determined for the complexation of this compound with different molecular partners in aqueous buffer solutions.

| Host/Guest Partner | Guest Moiety | Host Moiety | Binding Constant (Ka) [M-1] | Technique |

| β-Cyclodextrin | Cyclohexyl group | Hydrophobic Cavity | 8.5 x 102 | ITC |

| Acetate | Amidinium group | Carboxylate | 1.2 x 103 | NMR Titration |

| p-Sulfonatocalix nih.govarene | Cyclohexyl group | Hydrophobic Cavity | 2.1 x 104 | Fluorescence |

| Adenosine triphosphate (ATP) | Amidinium group | Phosphate Anion | 5.6 x 103 | ITC |

Note: The data in this table is illustrative and represents plausible values for the described interactions based on similar systems.

Self-Assembly Processes and Ordered Architectures

Self-assembly is the spontaneous organization of individual molecules into ordered structures, guided by non-covalent interactions. The amphiphilic character of this compound—possessing a hydrophilic, charged "head" (the amidinium group) and a hydrophobic "tail" (the cyclohexane ring)—makes it a prime candidate for forming complex supramolecular architectures in solution. nih.govnih.gov

In aqueous environments, amphiphilic molecules like this compound can overcome the unfavorable interaction between their hydrophobic tails and water by aggregating into larger structures. diva-portal.org Above a specific threshold known as the Critical Aggregation Concentration (CAC), these molecules spontaneously form assemblies such as spherical micelles.

In these micelles, the molecules are arranged with their hydrophobic cyclohexane tails sequestered in the core of the structure, minimizing their contact with water. The hydrophilic amidinium head groups, along with their chloride counter-ions, populate the surface of the micelle, where they can favorably interact with the surrounding water molecules through ion-dipole forces and hydrogen bonding. The size and shape of these assemblies can be influenced by factors such as concentration, temperature, and the ionic strength of the solution. rsc.org